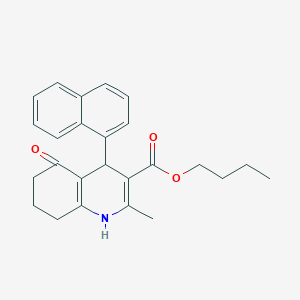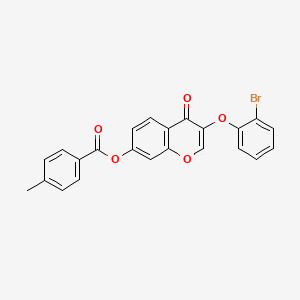![molecular formula C17H10N4O4 B11677842 3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile](/img/structure/B11677842.png)
3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile is a complex organic compound with significant potential in various scientific fields. This compound features a nitrophenyl group, a quinazolinone moiety, and a propanenitrile group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile typically involves the reaction of p-nitrobenzaldehyde with acrylonitrile in the presence of a base, such as sodium hydroxide, through the Morita–Baylis–Hillman reaction . This reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired compound in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Condensation: The compound can undergo condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Products: Nucleophilic substitution can introduce various functional groups onto the nitrophenyl ring.
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anti-parasitic properties, particularly against Trypanosoma cruzi.
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Farnesyl Pyrophosphate Synthase, an enzyme crucial for the survival of Trypanosoma cruzi . This inhibition disrupts the biosynthesis of essential biomolecules, leading to the death of the parasite. The compound’s nitrophenyl group is likely involved in binding to the enzyme’s active site, while the quinazolinone moiety may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-methylene-3-(4-nitrophenyl)propanenitrile: Another Morita–Baylis–Hillman adduct with similar structural features.
4-Nitrophenylpropanenitrile: A simpler compound lacking the quinazolinone moiety.
Uniqueness
3-(4-Nitrophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile is unique due to its combination of a nitrophenyl group, a quinazolinone moiety, and a propanenitrile group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H10N4O4 |
|---|---|
Peso molecular |
334.28 g/mol |
Nombre IUPAC |
(E)-3-hydroxy-3-(4-nitrophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C17H10N4O4/c18-9-13(15(22)10-5-7-11(8-6-10)21(24)25)16-19-14-4-2-1-3-12(14)17(23)20-16/h1-8,22H,(H,19,20,23)/b15-13+ |
Clave InChI |
YJOXKOVYYQJWEB-FYWRMAATSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(\C3=CC=C(C=C3)[N+](=O)[O-])/O)/C#N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-benzyl-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677762.png)
![(5Z)-5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677770.png)
![4-methoxy-N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11677780.png)
![2-[(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11677791.png)
![6-bromo-4-(4-ethylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11677796.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11677804.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11677817.png)

![2,4-Diiodo-6-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol](/img/structure/B11677836.png)
![1-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11677840.png)
![N-(3-methylphenyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11677841.png)

![5-p-Tolyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B11677848.png)
